6-Bromo-2,4-dimethylquinazoline
説明
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
6-bromo-2,4-dimethylquinazoline |
InChI |
InChI=1S/C10H9BrN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |
InChIキー |
CKPBMNWUPCRVMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=N1)C)Br |
製品の起源 |
United States |
類似化合物との比較
The structural and functional diversity of brominated quinazolines arises from variations in substituents, which influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 6-bromo-2,4-dimethylquinazoline with related compounds:
Structural and Physicochemical Properties
Key Observations:
- Chlorine (Cl): Dichloro and chloro-methyl derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) exhibit higher polarity due to chlorine’s electronegativity, enhancing solubility in polar solvents . Methoxy (OCH₃): The methoxy group in 6-bromo-2-chloro-8-methoxyquinazoline can participate in hydrogen bonding, which may influence crystallinity and receptor binding .
Synthetic Routes :
Pharmacological and Industrial Relevance
- This compound : Likely serves as an intermediate for kinase inhibitors or anticancer agents, given the pharmacological prominence of quinazolines .
- 6-Bromo-2,4-dichloroquinazoline : Used in organic synthesis and as a precursor for dyes or agrochemicals due to its dual halogen substituents .
- Methoxy Derivatives : Compounds like 6-bromo-2-chloro-8-methoxyquinazoline may exhibit antimicrobial or antiviral activity, as seen in structurally related hydrazide derivatives .
Reactivity and Functionalization
- Bromine Reactivity : The bromine atom at C6 in all listed compounds enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or amine groups .
- Comparative Stability : Dichloro derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) are more reactive toward nucleophilic substitution than dimethylated analogs due to the electron-withdrawing effect of chlorine .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-2,4-dimethylquinazoline, and how is purity confirmed?
- Answer : A common method involves refluxing precursor compounds (e.g., 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours. Recrystallization in ethanol ensures purification. Purity is confirmed via thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) as the mobile phase and UV visualization . FT-IR (e.g., peaks at 1705 cm⁻¹ for C=O, 528 cm⁻¹ for C-Br) and ¹H NMR (e.g., δ 2.51 ppm for CH₃ groups) are critical for structural validation .
Q. How are structural discrepancies resolved in quinazoline derivatives during characterization?
- Answer : Discrepancies in spectral data (e.g., unexpected NMR shifts) are addressed by cross-verifying with elemental analysis (CHN), mass spectrometry, and X-ray crystallography. For example, X-ray diffraction can resolve E/Z isomerism in hydrazone derivatives, as seen in 6-bromo-nicotinohydrazide compounds .
Q. What parameters influence bromination efficiency in quinazoline synthesis?
- Answer : Bromination efficiency depends on the reagent (NBS-DMF vs. HBr-H₂O₂), molar ratios (e.g., 1:1.2:2 for 2,4-dinitroaniline:HBr:H₂O₂), and phase-transfer catalysts (e.g., 1.5% dodecyl sulfonic acid sodium salt). Optimal conditions (80–90°C, 3 hours) yield >94% product .
Advanced Research Questions
Q. How can conflicting bioactivity data be analyzed for halogenated quinazolines?
- Answer : Contradictions in antimicrobial activity (e.g., varying MIC values) are analyzed by comparing substituent effects. For instance, 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide (Compound 2) shows stronger activity against S. pyogenes than its analog due to synergistic Br/Cl substituents and hydrogen-bonding networks .
Q. What strategies optimize reaction yields in large-scale bromination?
- Answer : Scale-up requires solvent selection (DMF for solubility), controlled temperature gradients, and catalyst recycling. Using HBr-H₂O₂ instead of Br₂ reduces hazardous byproducts and achieves 94.5% yield for 6-bromo-2,4-dinitroaniline .
Q. How do crystal packing interactions affect the stability of quinazoline derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
